![molecular formula C11H16Cl3N3OZn B14456707 Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) CAS No. 67953-75-7](/img/structure/B14456707.png)
Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The presence of the trichlorozincate anion adds unique properties to this compound, making it useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) typically involves the diazotization of the corresponding amine. The process begins with the preparation of 4-[ethyl(2-hydroxyethyl)amino]-2-methylaniline. This intermediate is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt. The reaction is carried out in an aqueous medium to ensure the stability of the diazonium ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of trichlorozincate as a counterion is achieved by adding zinc chloride to the reaction mixture, which helps in stabilizing the diazonium ion and enhances its reactivity.
化学反应分析
Types of Reactions
Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium ion.
Coupling Reactions: These reactions often require alkaline conditions and the presence of a coupling component such as phenol or an aromatic amine.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used to convert the diazonium salt back to the amine.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and benzonitriles.
Coupling Reactions: Azo compounds, which are characterized by their vivid colors and are used in dyeing processes.
Reduction Reactions: The primary product is the corresponding aniline derivative.
科学研究应用
Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) has several applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry.
Biology: The compound can be used in labeling and detection techniques due to its ability to form colored azo compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems, where the diazonium group can be used to attach therapeutic agents to target molecules.
Industry: It is used in the production of pigments, dyes, and other colorants.
作用机制
The mechanism of action of Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) involves the formation of a highly reactive diazonium ion. This ion can undergo electrophilic substitution reactions with various nucleophiles. The presence of the trichlorozincate anion helps stabilize the diazonium ion, making it more reactive and versatile in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
相似化合物的比较
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- Benzenediazonium sulfate
Comparison
Compared to other diazonium salts, Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) is unique due to the presence of the trichlorozincate anion. This anion enhances the stability and reactivity of the diazonium ion, making it more suitable for specific synthetic applications. Additionally, the ethyl and hydroxyethyl groups attached to the benzene ring provide additional sites for chemical modification, increasing the versatility of this compound in various reactions.
属性
CAS 编号 |
67953-75-7 |
|---|---|
分子式 |
C11H16Cl3N3OZn |
分子量 |
378.0 g/mol |
IUPAC 名称 |
4-[ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C11H16N3O.3ClH.Zn/c1-3-14(6-7-15)10-4-5-11(13-12)9(2)8-10;;;;/h4-5,8,15H,3,6-7H2,1-2H3;3*1H;/q+1;;;;+2/p-3 |
InChI 键 |
UHZXVKCYRSKJFZ-UHFFFAOYSA-K |
规范 SMILES |
CCN(CCO)C1=CC(=C(C=C1)[N+]#N)C.Cl[Zn-](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)
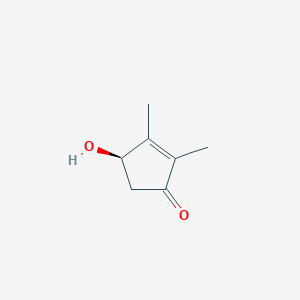

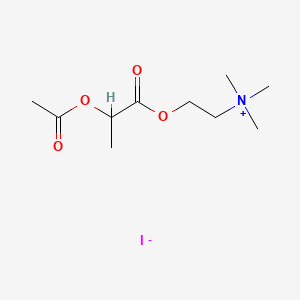
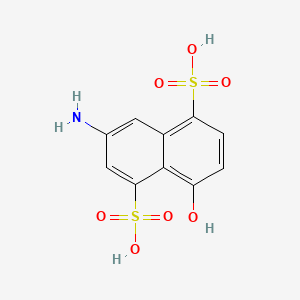
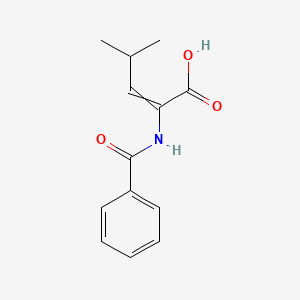
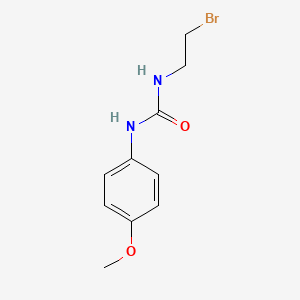
![3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B14456670.png)
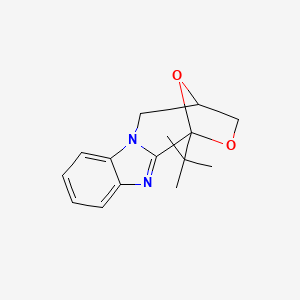

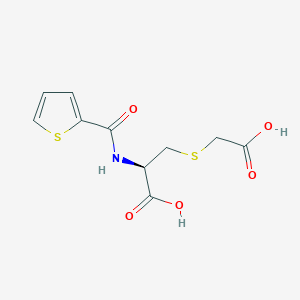

![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)
